(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester
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Overview
Description
(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester is an alpha-amino acid ester.
Scientific Research Applications
Polymer Synthesis and Characterization
(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester plays a role in the synthesis of poly(imide-ester)s and poly(etherimide-ester)s, featuring benzoxazole or benzothiazole groups. These polymers exhibit excellent solubility in various organic solvents and demonstrate high thermal stability, as explored by Toiserkani (2013) in the study of heat-stable and organosoluble polymers (Toiserkani, 2013).
Development of CCR1 Antagonists
This compound is also utilized in the development of potent CCR1 antagonists aimed at treating conditions like rheumatoid arthritis. The synthesis of carbon-13, carbon-14, and tritium-labeled versions of these antagonists for research purposes has been detailed in a study by Latli et al. (2018) (Latli et al., 2018).
Metal Complexes Synthesis
It's also significant in the synthesis of various metal complexes, as investigated by Sousa et al. (2001), who explored the interaction of related compounds with metals like cobalt, copper, and zinc (Sousa et al., 2001).
Antimicrobial Applications
In the antimicrobial domain, Patel and Agravat (2009) studied the synthesis and antimicrobial properties of pyridine derivatives related to this compound, indicating its potential in developing antibacterial agents (Patel & Agravat, 2009).
Fluorescent Chromism and Sensing Devices
Additionally, the compound is relevant in the field of fluorescent chromism and sensing devices. Nakane et al. (2018) designed a solid-state ESIPT fluorescent chromic molecule utilizing a similar sulfonic acid substituted structure for sensing biologically important molecules (Nakane et al., 2018).
properties
Product Name |
(2S)-1-(2-fluorophenyl)sulfonyl-2-pyrrolidinecarboxylic acid 1,3-benzothiazol-2-ylmethyl ester |
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Molecular Formula |
C19H17FN2O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl (2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H17FN2O4S2/c20-13-6-1-4-10-17(13)28(24,25)22-11-5-8-15(22)19(23)26-12-18-21-14-7-2-3-9-16(14)27-18/h1-4,6-7,9-10,15H,5,8,11-12H2/t15-/m0/s1 |
InChI Key |
XAUDRYNVUQQMSZ-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)OCC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)OCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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